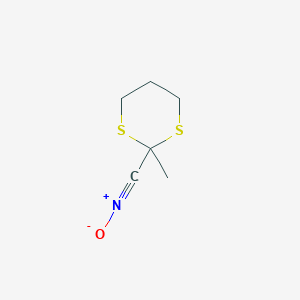![molecular formula C10H16NO3P B14265084 {Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid CAS No. 135473-67-5](/img/structure/B14265084.png)
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid is a chemical compound that belongs to the class of phosphonic acids It features an amino group attached to a phenyl ring, which is further substituted with a propan-2-yl group and a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid can be achieved through several synthetic routes. One common method involves the Kabachnik–Fields reaction, which is a three-component reaction involving an amine, a carbonyl compound, and a phosphite. The reaction typically requires the presence of a Lewis acid catalyst such as indium(III) chloride, tin(IV) chloride, or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphonate derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amino phosphonic acids.
Scientific Research Applications
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can act as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent or in the treatment of bone diseases.
Mechanism of Action
The mechanism of action of {Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phosphonic acid moiety can chelate metal ions, affecting enzyme activity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Phosphonic acid: A simpler structure with similar chemical properties.
Aminomethylphosphonic acid: Contains an amino group attached to a phosphonic acid moiety.
Alendronate: A bisphosphonate used in the treatment of bone diseases.
Uniqueness
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and the phenyl ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
135473-67-5 |
|---|---|
Molecular Formula |
C10H16NO3P |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
[amino-(4-propan-2-ylphenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C10H16NO3P/c1-7(2)8-3-5-9(6-4-8)10(11)15(12,13)14/h3-7,10H,11H2,1-2H3,(H2,12,13,14) |
InChI Key |
MONJTETYIZGXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)



![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)

![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)

![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
